Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound belongs to the benzofuran class, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Esterification: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the benzofuran ring, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
- Ethyl 3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate
- Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-(2-furoyloxy)-2-methyl-1-benzofuran-3-carboxylate
These compounds share a similar benzofuran core but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Biological Activity
Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a benzofuran core structure, which is known for its diverse biological activities. The presence of the amino group and the ethyl ester contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with macromolecules, while the benzofuran structure allows for hydrophobic interactions with proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting essential cellular processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated across several cancer cell lines. Studies demonstrate that it exhibits significant cytotoxicity against various human cancer cells, including those from leukemia and solid tumors.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using the MTT assay. The results indicated that the compound induced apoptosis in a concentration-dependent manner.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
K562 (Leukemia) | 5.0 | Induction of apoptosis via ROS | |
A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function | |
SW620 (Colon Cancer) | 8.5 | Caspase activation |
Induction of Apoptosis
Research indicates that this compound may induce apoptosis through reactive oxygen species (ROS) generation. Increased levels of ROS have been linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
Mechanistic Insights
Flow cytometry analyses have shown that treatment with this compound leads to externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis. Additionally, caspase assays revealed significant increases in caspase activity following treatment, confirming its pro-apoptotic effects .
Properties
IUPAC Name |
ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-15-12(14)11-7(2)9-5-4-8(13)6-10(9)16-11/h4-6H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDDWYFMNQCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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